molecular formula C7H5N3O B7900581 [1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde

[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde

Cat. No.: B7900581
M. Wt: 147.13 g/mol
InChI Key: WHTPLKVNXSJTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an aldehyde functional group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields of the desired product . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s ability to form hydrogen bonds and interact with various functional groups contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde include other triazolopyridine derivatives, such as [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-a]pyrazine . These compounds share a similar core structure but differ in their functional groups and substitution patterns.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde functional group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential for various biological applications make it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-7-9-8-6-3-1-2-4-10(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTPLKVNXSJTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.